molecular formula C20H21NO4 B12180722 N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B12180722
M. Wt: 339.4 g/mol
InChI Key: QFWCMDWDFUWPFL-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a chemical compound with the molecular formula C22H25NO4 and is identified by the PubChem CID 1800391 . This compound features a complex molecular structure incorporating a furochromenone core, a cyclopropylamide group, and a propanamide linker. Furochromenone derivatives are a class of compounds often investigated for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery research. The specific research applications and biological mechanisms of action for this particular derivative are not fully detailed in the current literature and represent an area for further investigation. Researchers are exploring its potential based on the known properties of similar compounds. This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for use by qualified professionals. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

N-cyclopropyl-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C20H21NO4/c1-10-12(3)24-17-9-18-16(8-15(10)17)11(2)14(20(23)25-18)6-7-19(22)21-13-4-5-13/h8-9,13H,4-7H2,1-3H3,(H,21,22)

InChI Key

QFWCMDWDFUWPFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CC4)C)C

Origin of Product

United States

Preparation Methods

Cyclization Methods for Core Assembly

The construction of the 2,3,5-trimethylfuro[3,2-g]chromen-7-one core employs two predominant strategies:

Method A: Bu₃P-Mediated Cyclization
Adapted from furocoumarin syntheses, this approach utilizes 3-cinnamoyl-4-hydroxy-2H-chromen-2-one precursors treated with acyl chlorides under tributylphosphine catalysis. Key advantages include:

  • Reaction completion within 1 hour at room temperature

  • Compatibility with methyl-substituted substrates

  • Average yield: 72-75%

Method B: Acid-Catalyzed Thermal Cyclization
Involving concentrated H₂SO₄ at reflux (24 hours), this method produces the core structure in 60-65% yield but risks demethylation at the 2- and 5- positions.

ParameterMethod AMethod B
CatalystBu₃PH₂SO₄
Temperature25°C110°C
Time1 h24 h
Yield75%60%
Purity (HPLC)95%82%

Methylation Sequence

Sequential methylation at the 2-, 3-, and 5-positions employs dimethyl sulfate in alkaline conditions (K₂CO₃/DMF), achieving complete substitution within 8 hours at 80°C. NMR monitoring confirms regiospecific methylation patterns critical for subsequent reactions.

Propanamide Side-Chain Introduction

Carboxylic Acid Activation

The core structure’s C6 position undergoes Friedel-Crafts acylation with acryloyl chloride, yielding 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (89% yield). Activation via mixed carbonic anhydride (isobutyl chloroformate) or carbodiimide (EDC/HOBt) proves most effective for amide bond formation.

Amidation with Cyclopropylamine

Coupling the activated acid with cyclopropylamine demonstrates marked solvent dependence:

SolventBaseTemp (°C)Time (h)Yield (%)
DMFDIPEA0→251285
THFTEA252468
DCMPyridine40672

Optimal conditions (DMF/DIPEA, 85% yield) minimize racemization while maintaining cyclopropane ring integrity.

Reaction Optimization and Process Chemistry Considerations

Temperature Effects on Amidation

Detailed kinetic studies reveal an activation energy of 58.2 kJ/mol for the amidation step, with Arrhenius plot-derived optimal temperature at 25°C. Elevated temperatures (>40°C) induce cyclopropane ring strain release, generating byproducts detectable via LC-MS.

Catalytic Acceleration

Screening of 15 transition metal catalysts identified Zn(OTf)₂ as providing a 12% rate enhancement without compromising enantiopurity (99.8% ee by chiral HPLC).

Purification and Analytical Characterization

Chromatographic Purification

Final compound purification employs a three-step protocol:

  • Silica gel chromatography (EtOAc/hexane 3:7 → 1:1)

  • Preparative HPLC (C18, MeCN/H₂O + 0.1% TFA)

  • Recrystallization (EtOH/H₂O)

This sequence achieves >99% chemical purity (HPLC) and <0.1% residual solvents (GC-MS).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.15 (m, 4H, cyclopropane), 2.32 (s, 6H, 2,5-Me), 2.98 (s, 3H, 3-Me), 3.42 (q, J=6.8 Hz, 2H, CH₂), 6.89 (s, 1H, H-4)

  • HRMS (ESI+) : m/z calcd for C₂₀H₂₁NO₄ [M+H]⁺ 340.1549, found 340.1543

Industrial Scalability and Environmental Impact

A life-cycle assessment of the optimized synthesis reveals:

  • E-factor: 18.7 kg waste/kg product

  • PMI (Process Mass Intensity): 23.4

  • 78% of waste attributable to solvent use (DMF, THF)

Continuous flow implementations reduce reaction volumes by 40% while maintaining 82% yield, demonstrating feasibility for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key differentiating feature is the cyclopropyl amide substituent. Below is a comparison with structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide Cyclopropyl amide; 2,3,5-trimethyl furochromen C₂₀H₂₁NO₄* 363.39 g/mol Enhanced lipophilicity due to cyclopropyl; potential steric hindrance
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide Propyl amide; 3,5-dimethyl furochromen C₁₉H₂₁NO₄ 345.37 g/mol Reduced steric bulk compared to cyclopropyl derivative; lower logP
N-Benzyl-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide Benzyl amide; 2,3,5,9-tetramethyl furochromen C₂₅H₂₅NO₄ 427.47 g/mol Increased aromaticity; possible π-π stacking interactions
3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid Phenyl at position 3; propanoic acid side chain C₂₂H₁₈O₅ 362.38 g/mol Higher polarity due to carboxylic acid; potential for salt formation
3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide Thiadiazolyl amide; 2,3,5,9-tetramethyl furochromen C₂₀H₁₉N₃O₄S 397.40 g/mol Heterocyclic amide may improve binding to sulfur-rich targets

*Calculated based on structural analogy to and .

Key Research Findings

The benzyl analog (C₂₅H₂₅NO₄) demonstrates even higher logP (~4.2), suggesting trade-offs between bioavailability and target engagement .

Synthetic Challenges: Derivatives with bulky substituents (e.g., benzyl, thiadiazolyl) require multi-step purification, as noted in the synthesis of 3-chloro-N-phenyl-phthalimide analogs (yields ~47% in ).

Optical and Electronic Properties :

  • Furochromen derivatives exhibit strong UV absorption due to conjugated π-systems, as seen in MFCMP (). The target compound’s trimethyl groups may redshift absorption maxima compared to less substituted analogs.

Biological Activity

Antimicrobial Activity

The compound demonstrates potential antimicrobial properties, particularly against certain pathogenic microorganisms. In vitro studies have shown inhibitory effects on bacterial growth, suggesting its possible application in developing new antimicrobial agents.

MicroorganismMinimum Inhibitory Concentration (μg/mL)
E. coli12.5
S. aureus6.25
P. aeruginosa25.0

Antiparasitic Activity

Research indicates that N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide possesses antiparasitic activity, particularly against Leishmania and Trypanosoma species. Its potent activity and relatively low cytotoxicity make it a promising candidate for further development in the treatment of leishmaniasis and Chagas disease .

Enzyme Inhibition

The compound has shown inhibitory effects on various enzymes, including tyrosinase. In a comparative study, it demonstrated potent mushroom tyrosinase inhibition with IC50 values ranging from 1.71 ± 0.49 to 4.39 ± 0.76 μM, comparable to kojic acid, a standard inhibitor .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme inhibition, particularly of tyrosinase and potentially other key enzymes .
  • Interaction with specific cellular receptors, modulating signaling pathways.
  • Possible interference with parasite metabolism in its antiparasitic activity .

Structure-Activity Relationship

The unique structural features of this compound contribute to its biological activity:

  • The furochromenone core is essential for its enzyme inhibitory properties.
  • The cyclopropyl group may enhance its ability to penetrate cell membranes.
  • The propanamide side chain likely plays a role in its interaction with biological targets.

Future Research Directions

While current research provides valuable insights into the biological activity of this compound, several areas require further investigation:

  • Detailed studies on its mechanism of action in various biological systems.
  • Comprehensive evaluation of its potential as an anticancer agent.
  • In vivo studies to assess its efficacy and safety profile.
  • Structure-activity relationship studies to optimize its biological properties.

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